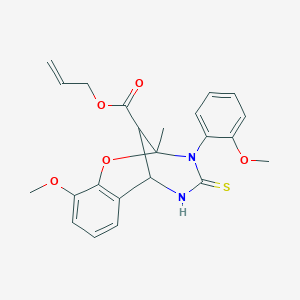
allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate (referred to as Compound A) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula C23H24N2O5S and a molecular weight of 440.51 g/mol. Its structure features a thioxo group and multiple methoxy substituents that are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The structure-activity relationship analysis suggests that modifications in the methoxy and thioxo groups can enhance its cytotoxic effects against tumor cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.4 | Induction of apoptosis |
| MCF7 | 12.3 | Inhibition of cell cycle progression |
| A549 | 10.7 | Disruption of mitochondrial function |
These findings highlight the potential of Compound A as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, Compound A has demonstrated antimicrobial activity against several pathogenic microorganisms. In vitro studies showed that it was effective against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens were reported as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The compound's mechanism appears to involve disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways .
Study 1: Anticancer Efficacy
A study conducted by Shen et al. (2020) evaluated the anticancer efficacy of Compound A against multiple human tumor cell lines. The results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 μM. Flow cytometry analyses confirmed increased levels of caspase activation in treated cells, suggesting a mitochondrial-mediated apoptotic pathway .
Study 2: Antimicrobial Mechanism
Another study focused on the antimicrobial mechanisms of Compound A revealed that it affects bacterial cell wall synthesis and disrupts membrane potential. The researchers employed electron microscopy to visualize morphological changes in treated bacteria, which exhibited significant membrane blebbing and loss of structural integrity .
特性
IUPAC Name |
prop-2-enyl 6-methoxy-10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-5-13-29-21(26)18-19-14-9-8-12-17(28-4)20(14)30-23(18,2)25(22(31)24-19)15-10-6-7-11-16(15)27-3/h5-12,18-19H,1,13H2,2-4H3,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDWJJOUAVIDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4OC)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














